3-Methylthiophene-2-carboxylic acid
Overview
Description
3-Methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
3-Methylthiophene-2-carboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the synthesis of zinc and cadmium carboxylate complexes . The compound can undergo various chemical reactions such as esterification, acylation, and substitution reactions . These interactions are crucial for its role in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of specific enzymes.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It has been observed to cause irritation to the eyes and skin, indicating its potential to interact with cellular membranes and proteins . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is an area of ongoing research. It is hypothesized that this compound may affect the expression of genes involved in metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, potentially blocking or enhancing their activity. This interaction can lead to changes in gene expression, as the inhibition or activation of enzymes can have downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . High doses of this compound can cause toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and function, as its presence in different cellular regions can affect various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity, as its function may be dependent on its presence in particular cellular regions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of 2-chloro-3-methylthiophene with carbon dioxide under high pressure and temperature . Another method includes the reaction of 3-methylthiophene with carbon monoxide and a suitable catalyst to form the carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
3-Thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-Methylthiophene-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and properties compared to other thiophene derivatives .
Properties
IUPAC Name |
3-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKEBSJTZGCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178518 | |
Record name | 3-Methyl-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23806-24-8 | |
Record name | 3-Methyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23806-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-thenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023806248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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